Cas no 1206905-48-7 (2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-)

2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-
- 7-Bromochroman-2-one
- 7-bromo-2-oxo chroman
- SY289389
- 7-bromo-2-oxo-chroman
- 7-bromo-3,4-dihydrochromen-2-one
- DFCPFOHVVSSCNZ-UHFFFAOYSA-N
- MFCD08144066
- 1206905-48-7
- SCHEMBL8759192
- 7-Bromochromanone, AldrichCPR
-
- MDL: MFCD08144066
- インチ: 1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2
- InChIKey: DFCPFOHVVSSCNZ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(Br)=CC=C2CC1
計算された属性
- せいみつぶんしりょう: 225.96294g/mol
- どういたいしつりょう: 225.96294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0240BM-1g |
7-Bromochroman-2-one |
1206905-48-7 | 95% | 1g |
$257.00 | 2025-02-13 | |
Aaron | AR0240BM-100mg |
7-Bromochroman-2-one |
1206905-48-7 | 95% | 100mg |
$71.00 | 2025-02-13 | |
Aaron | AR0240BM-5g |
7-Bromochroman-2-one |
1206905-48-7 | 95% | 5g |
$794.00 | 2025-02-13 | |
abcr | AB589770-250mg |
7-Bromochroman-2-one; . |
1206905-48-7 | 250mg |
€253.60 | 2024-07-20 | ||
abcr | AB589770-1g |
7-Bromochroman-2-one; . |
1206905-48-7 | 1g |
€400.20 | 2024-07-20 | ||
abcr | AB589770-5g |
7-Bromochroman-2-one; . |
1206905-48-7 | 5g |
€1071.00 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1198030-10g |
7-Bromochroman-2-one |
1206905-48-7 | >95% | 10g |
$1210 | 2025-02-20 | |
abcr | AB589770-10g |
7-Bromochroman-2-one; . |
1206905-48-7 | 10g |
€1773.00 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1198030-10g |
7-Bromochroman-2-one |
1206905-48-7 | >95% | 10g |
$1210 | 2025-03-01 | |
eNovation Chemicals LLC | Y1198030-1g |
7-Bromochroman-2-one |
1206905-48-7 | >95% | 1g |
$240 | 2024-07-19 |
2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-に関する追加情報
Compound CAS No. 1206905-48-7: 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro
The compound with CAS No. 1206905-48-7, commonly referred to as 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their versatile applications in drug design and material science.
Recent studies have highlighted the potential of benzopyran derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrates that 7-bromo-substituted benzopyrans exhibit potent anti-inflammatory properties, making them promising candidates for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The structural uniqueness of 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro lies in its saturated ring system, which contributes to its stability and bioavailability. This feature has been exploited in recent drug delivery systems, where the compound serves as a scaffold for attaching various functional groups to enhance pharmacokinetic properties.
In terms of synthesis, the compound can be prepared via a multi-step process involving bromination reactions and cyclization techniques. A study in *Organic Process Research & Development* outlines an efficient method for synthesizing this compound using microwave-assisted conditions, significantly reducing reaction times while maintaining high yields.
Beyond its pharmaceutical applications, benzopyran derivatives have also found utility in the field of optoelectronics. Research conducted at the University of California has shown that 7-bromo-substituted benzopyrans can act as efficient electron transport materials in organic light-emitting diodes (OLEDs), enhancing device performance and stability.
The growing interest in this compound is further evidenced by its inclusion in several patent filings targeting advanced materials and drug delivery systems. Its ability to undergo various chemical modifications makes it a valuable tool for researchers exploring new frontiers in molecular design.
In conclusion, CAS No. 1206905-48-7: 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro stands out as a versatile molecule with broad applications across multiple disciplines. Its unique structure and promising biological properties position it as a key player in future advancements in medicine and materials science.
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